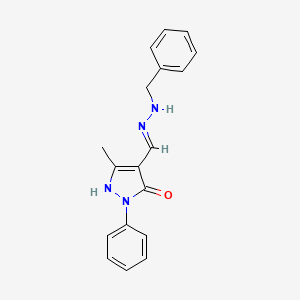![molecular formula C13H15N3O3S B6118409 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B6118409.png)
6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone, also known as PD184352, is a small molecule inhibitor that targets the extracellular signal-regulated kinase (ERK) pathway. This pathway is involved in regulating cell growth, differentiation, and survival. PD184352 has been extensively studied for its potential use in cancer therapy and other diseases.
Mécanisme D'action
6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone works by inhibiting the activity of the MEK1/2 proteins, which are upstream of the ERK pathway. MEK1/2 proteins activate the ERK pathway, which leads to cell growth and survival. By inhibiting MEK1/2, 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone blocks the ERK pathway and prevents cell growth and survival.
Biochemical and Physiological Effects:
6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has also been shown to have anti-inflammatory effects and reduce the production of cytokines, which are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in vitro experiments. It is also highly selective for the MEK1/2 proteins, which reduces the risk of off-target effects. However, 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in some assays. It also has a short half-life, which can limit its effectiveness in vivo experiments.
Orientations Futures
There are several future directions for research on 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone. One direction is to study its potential use in combination therapy with other cancer drugs. 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has been shown to enhance the effectiveness of other cancer drugs, such as vemurafenib and trametinib. Another direction is to study its potential use in treating other diseases, such as Alzheimer's disease and heart disease. 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has been shown to have neuroprotective effects and reduce cardiac hypertrophy in animal models. Finally, further research is needed to optimize the synthesis and formulation of 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone for use in clinical trials.
Méthodes De Synthèse
6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone can be synthesized using several methods, including the reaction of 4-methoxyphenylacetic acid with thioacetic acid, followed by the reaction with 2-bromoethylamine and 6-amino-4(1H)-pyrimidinone. Another method involves the reaction of 4-methoxyphenylacetic acid with 2-mercaptoethanol, followed by the reaction with 2-bromoethylamine and 6-amino-4(1H)-pyrimidinone.
Applications De Recherche Scientifique
6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cells, including melanoma, lung cancer, breast cancer, and pancreatic cancer. 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone works by blocking the ERK pathway, which is often overactive in cancer cells. In addition to cancer therapy, 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and heart disease.
Propriétés
IUPAC Name |
4-amino-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-18-9-2-4-10(5-3-9)19-6-7-20-13-15-11(14)8-12(17)16-13/h2-5,8H,6-7H2,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRJSYHQFMKDAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-1'-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6118332.png)
![4-{2-[(5-chloro-2-nitrophenyl)amino]-1-methylethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B6118341.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxy-1-piperidinyl)pyridine](/img/structure/B6118343.png)
![3,5-dimethyl-N,2-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6118350.png)
![2-[2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6118355.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B6118358.png)
![ethyl 3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6118379.png)
![N-(3-chloro-4-methylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6118385.png)
![1'-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,4'-bipiperidin-3-ol](/img/structure/B6118389.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B6118399.png)
![[1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine](/img/structure/B6118416.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine](/img/structure/B6118428.png)

![N-(3-chloro-2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B6118437.png)